molecular formula C21H13ClFN3O2 B2394611 N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide CAS No. 899732-77-5

N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B2394611
CAS No.: 899732-77-5
M. Wt: 393.8
InChI Key: URTNNMWFHBJLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Mechanism of Action

N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide inhibits GSK-3β by binding to the ATP-binding pocket of the enzyme. By inhibiting GSK-3β, this compound promotes the stabilization and nuclear translocation of β-catenin, a key regulator of the Wnt signaling pathway. This leads to the activation of downstream Wnt signaling targets, which promote cell proliferation and inhibit differentiation.
Biochemical and Physiological Effects
This compound has been shown to promote the self-renewal and proliferation of pluripotent stem cells. Additionally, it has been shown to inhibit differentiation of various cell types, including neural progenitor cells, cardiomyocytes, and osteoblasts. This compound has also been shown to enhance the survival and function of pancreatic β-cells, which are responsible for insulin secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide is its ability to enhance the efficiency of iPSC generation. This molecule has been shown to reduce the time and cost required for iPSC generation, making it a valuable tool for stem cell research. Additionally, this compound has been shown to have low toxicity and high stability, making it suitable for long-term experiments.
One of the main limitations of this compound is its specificity for GSK-3β. This molecule has been shown to have off-target effects on other kinases, which can lead to unwanted effects in some experiments. Additionally, this compound has been shown to have limited solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide in scientific research. One potential application is in the development of novel therapies for diabetes. This compound has been shown to enhance the survival and function of pancreatic β-cells, which could be useful in the development of treatments for diabetes.
Another potential application is in the study of cancer. This compound has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it could be a useful tool in cancer research. Additionally, this compound could be used in combination with other anti-cancer agents to enhance their efficacy.
Overall, this compound is a valuable tool for scientific research, particularly in the field of stem cell biology. Its ability to promote self-renewal and inhibit differentiation of pluripotent stem cells has made it a popular choice for iPSC generation. Additionally, its potential applications in the development of novel therapies for diabetes and cancer make it an exciting area of research for the future.

Synthesis Methods

N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process starting from 2-fluorobenzoic acid. The synthesis involves several key steps, including the formation of an amide bond between 4-chloro-2-(3-hydroxyquinoxalin-2-yl)aniline and 2-fluorobenzoic acid, followed by a Suzuki coupling reaction to introduce the aryl group. The final product is obtained after several purification steps.

Scientific Research Applications

N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide has been shown to enhance the efficiency of the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This molecule has been used extensively in stem cell research to promote self-renewal and inhibit differentiation of pluripotent stem cells. Additionally, this compound has been used to study the role of GSK-3β in various cellular processes, including neurogenesis, cardiomyocyte differentiation, and cancer.

Properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O2/c22-12-9-10-16(25-20(27)13-5-1-2-6-15(13)23)14(11-12)19-21(28)26-18-8-4-3-7-17(18)24-19/h1-11H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTNNMWFHBJLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.